molecular formula C17H16N4O4 B11021443 N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11021443
M. Wt: 340.33 g/mol
InChI Key: FIRQMPOFVWZMJH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a benzotriazinone core substituted with a 2,5-dimethoxyphenyl group. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic scaffold known for its diverse biological activities, including enzyme inhibition and antimicrobial properties . The 2,5-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility or modulate receptor binding compared to unsubstituted phenyl analogs.

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C17H16N4O4/c1-24-11-7-8-15(25-2)14(9-11)18-16(22)10-21-17(23)12-5-3-4-6-13(12)19-20-21/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

FIRQMPOFVWZMJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide with structurally or functionally analogous compounds from the evidence:

Compound Name Key Structural Features Biological/Physicochemical Properties References
N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide Benzotriazinone core with 3,5-dimethylphenyl substituent Water solubility: 0.9 µg/mL (pH 7.4); molecular weight: 308.33 g/mol
N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole core with 2,5-dimethoxyphenyl and chloro substituent Preferred in patents for agrochemical activity; substituents (CF₃, halogen) enhance stability/bioactivity
Azinphos-methyl Organophosphate with benzotriazinone-methyl ester Pesticide; EPA systematic name: Phosphorodithioic acid, O,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] ester
Goxalapladib Naphthyridine-acetamide with trifluoromethyl and difluorophenyl groups Anti-atherosclerosis agent; molecular weight: 718.80 g/mol; CAS: 412950-27-7

Key Comparisons :

Structural Diversity: The target compound’s benzotriazinone core distinguishes it from benzothiazole derivatives (e.g., N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide), which are optimized for agrochemical applications . Compared to N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, the 2,5-dimethoxyphenyl group in the target compound may confer altered solubility or receptor interactions due to methoxy substitution patterns .

Functional Groups and Bioactivity: Azinphos-methyl shares the benzotriazinone moiety but is an organophosphate ester, highlighting how structural modifications (e.g., ester vs. acetamide) drastically alter applications (pesticide vs. Goxalapladib demonstrates the pharmaceutical relevance of acetamide derivatives with bulky substituents (e.g., trifluoromethyl groups), suggesting that the target compound’s methoxy groups could be optimized for similar therapeutic targets .

Physicochemical Properties: The water solubility of N-(3,5-dimethylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide (0.9 µg/mL) provides a benchmark for the target compound, which likely exhibits similar low solubility due to its aromatic and heterocyclic structure . Molecular weight differences (e.g., 308.33 g/mol for benzotriazinone analogs vs. 718.80 g/mol for Goxalapladib) reflect the impact of complex substituents on drug-likeness and bioavailability .

Research Findings :

  • Toxicity Considerations : Azinphos-methyl’s classification as a pesticide underscores the importance of acetamide vs. ester linkages in reducing toxicity for pharmaceutical use .

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